

Application Note: Atrazine Residue Analysis in Soil using ELISA

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Compound of Interest

Compound Name: Arazine

Cat. No.: B556453

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Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn and sugarcane.[1] Due to its persistence in the environment, atrazine can accumulate in the soil, potentially leading to groundwater contamination and adverse effects on subsequent crops.[2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels (MCL) for atrazine in drinking water, underscoring the importance of monitoring its presence in the environment.[1] This application note describes a sensitive and quantitative method for the determination of atrazine residues in soil samples using a competitive enzyme-linked immunosorbent assay (ELISA).

The ELISA method offers a rapid, cost-effective, and high-throughput screening tool for atrazine analysis, making it a valuable alternative or complement to traditional chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4] The assay is based on the competition between atrazine in the sample and a labeled atrazine conjugate for a limited number of specific antibody binding sites.[1][5] The resulting colorimetric signal is inversely proportional to the atrazine concentration in the sample.[5][6]

Principle of the Assay

The atrazine ELISA is a competitive immunoassay. The core principle involves the competition between atrazine present in the soil extract and an atrazine-enzyme conjugate for binding to a

limited number of anti-atrazine antibody sites that are immobilized on the surface of a microtiter plate.[\[1\]](#)[\[5\]](#)

Initially, the antibody-coated wells are incubated with a mixture of the soil sample extract and the atrazine-enzyme conjugate. If atrazine is present in the sample, it will compete with the atrazine-enzyme conjugate for binding to the antibodies. After this incubation period, the unbound reagents are washed away. A substrate solution is then added to the wells, which reacts with the enzyme of the bound conjugate to produce a color signal. The intensity of this color is inversely proportional to the concentration of atrazine in the original sample. A stronger color signal indicates a lower concentration of atrazine, while a weaker signal signifies a higher concentration. The concentration of atrazine in the samples is determined by comparing the signal with a standard curve generated from known concentrations of atrazine.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

The performance of atrazine ELISA kits can be characterized by several key parameters, including detection limit, reproducibility, and cross-reactivity. The following tables summarize quantitative data from various sources.

Table 1: Performance Characteristics of Atrazine ELISA

Parameter	Value	Source
Detection Limit (in water)	0.04 ng/mL	[5] [7]
Detection Limit (in soil)	0.04 µg/kg	[4]
Middle of Test (50% B/B ₀)	~0.7 ng/mL	[5]
Reproducibility (CVs for standards)	<10%	[5]
Reproducibility (CVs for samples)	<15%	[5]

Table 2: Cross-Reactivity of Atrazine ELISA with Other Triazines

Compound	Cross-Reactivity (%)	Source
Atrazine	100	[5]
Propazine	96	[5]
Simazine	14.3	[5]
Ametryn	1.5	[5]
Deethylatrazine	3.08	[5]
Terbutylazine	0.33	[5]
Hydroxyatrazine	0.01	[5]

Table 3: Recovery of Atrazine from Fortified Soil Samples

Fortification Level (µg/kg)	Mean Recovery (PAb ELISA) (%)	Mean Recovery (MAb ELISA) (%)	Source
50	94.5	114.1	[2]
100	94.5	114.1	[2]
250	94.5	114.1	[2]
500	94.5	114.1	[2]

Experimental Protocols

1. Soil Sample Preparation and Extraction

This protocol is a generalized procedure based on common practices for extracting atrazine from soil for ELISA analysis.[\[2\]](#)[\[8\]](#)

Materials:

- Reciprocating shaker
- Plastic bottles (60 mL)

- 100 mL graduated cylinder
- 50 mL polypropylene conical tubes
- Balance
- Apparatus for grinding and mixing soil (e.g., mortar and pestle)
- Methanol (pesticide grade)
- Distilled or deionized water
- Centrifuge (optional)
- Filters (optional)

Procedure:

- **Sample Homogenization:** Air-dry moist soil samples at room temperature for up to 24 hours by spreading the soil in a thin layer.^[8] Break up any large clumps and thoroughly mix the soil to ensure uniformity using a mixer, mortar and pestle, or a spatula.^[8]
- **Extraction Solution Preparation:** Prepare a 3:1 (v/v) methanol/water solution by mixing three parts methanol with one part water.^[8]
- **Extraction:**
 - Weigh 10 ± 0.1 g of the homogenized soil into a labeled plastic bottle.^[8]
 - Add 30 mL of the 3:1 methanol/water extraction solution to the bottle.^[8]
 - Tightly cap the bottle and shake it vigorously on a reciprocating shaker for 30 minutes at approximately 200 cycles/min.^[8]
 - Allow the soil to settle for at least 10-15 minutes. For clearer supernatant, the sample can be allowed to sit overnight or be centrifuged.^{[2][8]}
- **Dilution:**

- Carefully collect the supernatant.
- Dilute the extract with distilled or deionized water. A dilution factor of at least 1:50 is recommended to minimize matrix effects, though the optimal dilution may vary depending on the soil type and expected atrazine concentration.[\[2\]](#)[\[8\]](#)
- Storage: Store the diluted extract in glass vials with Teflon stoppers until analysis.[\[8\]](#)

2. Atrazine ELISA Protocol

This protocol is a representative direct competitive ELISA procedure.[\[1\]](#)[\[5\]](#)[\[7\]](#)

Materials:

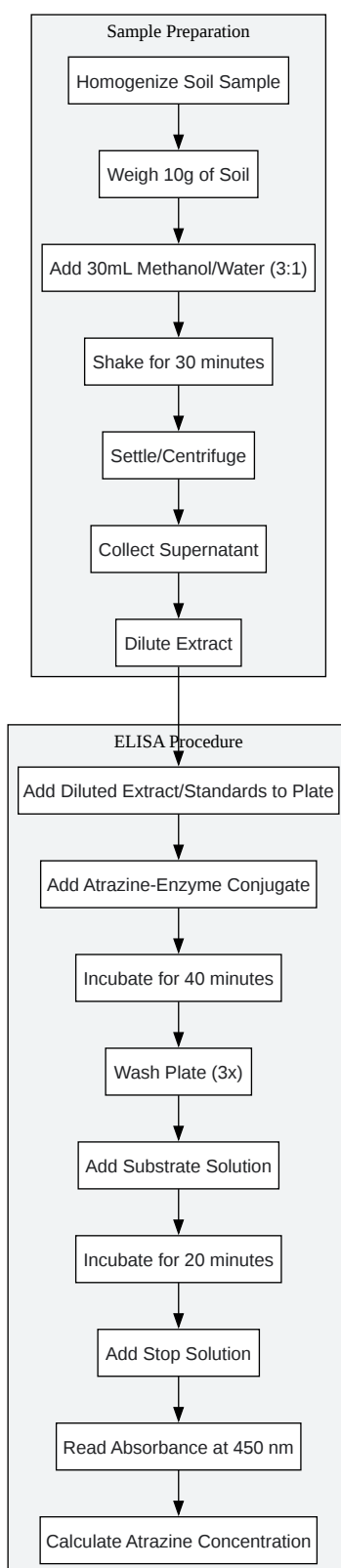
- Atrazine ELISA kit (containing antibody-coated microtiter plate, atrazine standards, atrazine-enzyme conjugate, wash buffer, substrate solution, and stop solution)
- Micropipettes and tips
- Microtiter plate reader capable of reading absorbance at 450 nm

Procedure:

- Reagent Preparation: Allow all kit components to reach room temperature (20-25°C) before use.[\[5\]](#) Prepare the wash buffer according to the kit instructions (e.g., dilute a 10x concentrate with deionized water).[\[1\]](#)
- Assay Procedure:
 - Add 50 µL of each standard, control, and diluted soil sample extract to the appropriate wells of the antibody-coated microtiter plate.
 - Add 100 µL of the atrazine-enzyme conjugate to each well.[\[1\]](#)
 - Incubate the plate for 40 minutes at room temperature.[\[1\]](#)
 - Wash the plate three times with the prepared wash buffer.[\[1\]](#)[\[7\]](#)

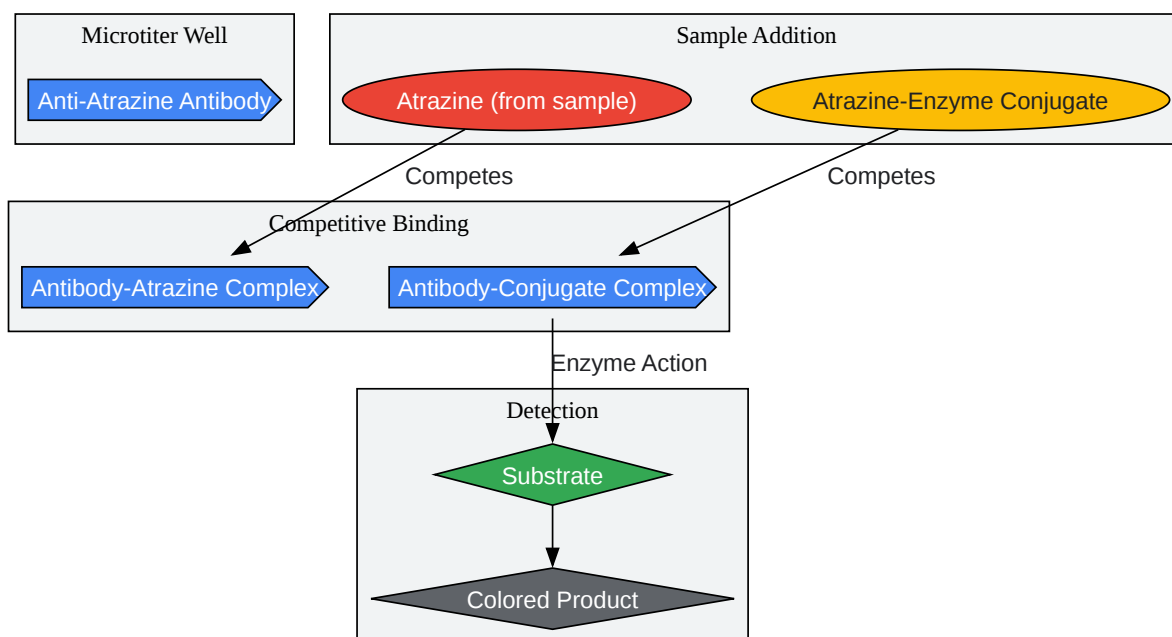
- Add 100 μ L of the substrate solution to each well and incubate for 20 minutes at room temperature, protected from direct sunlight.[\[1\]](#)[\[7\]](#)
- Add 50 μ L of the stop solution to each well to terminate the color development.[\[1\]](#)[\[7\]](#)
- Data Acquisition and Analysis:
 - Read the absorbance of each well at 450 nm using a microtiter plate reader.[\[1\]](#)
 - Calculate the mean absorbance for each standard and sample.
 - Calculate the percent inhibition (%B/B₀) for each standard and sample using the following formula: % Inhibition = $100 - [(\text{Absorbance of standard or sample} / \text{Absorbance of zero standard}) \times 100]$.[\[1\]](#)
 - Construct a standard curve by plotting the % Inhibition against the corresponding atrazine concentration on a semi-logarithmic scale.[\[5\]](#)
 - Determine the atrazine concentration in the samples by interpolating their % Inhibition values from the standard curve.[\[1\]](#)
 - Multiply the interpolated concentration by the dilution factor of the soil extract to obtain the final atrazine concentration in the original soil sample.[\[1\]](#)

Visualizations



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Caption: Experimental workflow for atrazine residue analysis in soil using ELISA.



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Caption: Principle of competitive ELISA for atrazine detection.

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